Tridecylbenzene

Beschreibung

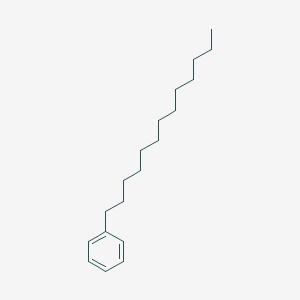

Structure

3D Structure

Eigenschaften

IUPAC Name |

tridecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUKOYZUCWLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040784 | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecylbenzene is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; mp = 10 deg C; [HSDB] | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

654.8 °F at 760 mmHg (USCG, 1999), 346 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999) | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.881 (USCG, 1999) - Less dense than water; will float, 0.8550 @ 25 °C/4 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000127 [mmHg], 1.27X10-5 mm Hg @ 25 °C | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

123-02-4, 29463-64-7, 68648-87-3, 129813-59-8 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecane, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkylate 215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6K14656YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (USCG, 1999), 10 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tridecylbenzene chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of Tridecylbenzene

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive examination of this compound, a key aromatic hydrocarbon. As a Senior Application Scientist, the following guide is structured to deliver not just data, but a foundational understanding of the molecule's behavior, from its fundamental structure to its reactivity and relevance in various scientific fields.

Introduction: Defining this compound

This compound (C₁₉H₃₂) is an alkylbenzene consisting of a benzene ring substituted with a thirteen-carbon alkyl chain.[1][2] While the term can refer to a mixture of isomers, it most commonly implies linear this compound (1-phenyltridecane) in industrial contexts.[1] This compound is a colorless liquid, largely insoluble in water, and serves as a crucial chemical intermediate.[1][3] Its primary industrial significance lies in its role as a precursor to linear alkylbenzene sulfonates (LAS), a major class of synthetic detergents and surfactants.[1][3] Understanding its isomeric forms, spectroscopic signatures, and chemical reactivity is paramount for its application in synthesis, chemical manufacturing, and formulation science.

Molecular Structure and Isomerism

The molecular formula C₁₉H₃₂ allows for numerous structural isomers, which significantly influence the compound's physical and chemical properties. The isomerism arises from two main factors: the branching of the tridecyl alkyl chain and the point of attachment of the phenyl group to that chain.

-

Linear Isomer (n-Tridecylbenzene): Also known as 1-phenyltridecane, this isomer features a linear C₁₃ chain attached to the benzene ring at the first carbon position.[1]

-

Positional Isomers: The phenyl group can be attached at any position along the linear tridecyl chain, creating isomers such as 2-phenyltridecane, 3-phenyltridecane, and so on.[4][5]

-

Branched Isomers: The tridecyl chain itself can be branched, leading to a much larger variety of molecular structures.

The distinction between these isomers is critical, as properties like biodegradability and surfactant efficacy of the resulting sulfonates are highly dependent on the linearity of the alkyl chain. Linear isomers are generally preferred for detergent manufacturing due to their superior biodegradability.

Caption: Key structural isomers of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a long-chain aromatic hydrocarbon. Its high molecular weight and nonpolar nature dictate its low volatility, poor water solubility, and high affinity for nonpolar environments. The data presented below primarily corresponds to the linear isomer, 1-phenyltridecane.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂ | [1][6] |

| Molecular Weight | 260.46 - 260.5 g/mol | [1][6] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 10 °C (50 °F) | [1][6] |

| Boiling Point | 188 - 190 °C (at reduced pressure) / ~346 °C (at 760 mmHg) | [1][6] |

| Density | 0.881 g/mL at 25 °C | [1] |

| Flash Point | > 112 °C (> 234 °F) - closed cup | [6] |

| Refractive Index | 1.4821 at 20 °C | [1] |

| Water Solubility | Insoluble | [1][3] |

| LogP (Octanol/Water Partition Coeff.) | 9.3 - 9.36 | [1][3] |

Spectroscopic Characterization Protocols

For researchers, unambiguous identification of this compound and its isomers relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Experimental Protocol: Sample Preparation for Spectroscopy

-

Dissolution: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ for NMR). For IR, the neat liquid can be analyzed between salt plates (NaCl or KBr). For MS, dilute the sample in a volatile solvent like hexane or methanol.

-

Purity Check: Ensure the sample is free from particulate matter. Filter if necessary.

-

Analysis: Transfer the prepared sample to the appropriate container (NMR tube, salt plates, MS vial) for analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Region (δ ~7.1-7.3 ppm): A multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring.

-

Benzylic Protons (δ ~2.6 ppm): For 1-phenyltridecane, the two protons on the carbon directly attached to the ring (the benzylic position) will appear as a triplet, coupled to the adjacent CH₂ group. For positional isomers like 2-phenyltridecane, this signal will be a more complex multiplet and shifted slightly downfield.

-

Aliphatic Chain (δ ~0.8-1.6 ppm): The remaining protons of the long alkyl chain will appear as a series of overlapping multiplets. The terminal methyl (CH₃) group will be a distinct triplet around δ 0.88 ppm.

-

-

¹³C NMR:

-

Aromatic Region (δ ~125-143 ppm): Expect four signals for the aromatic carbons in 1-phenyltridecane due to symmetry (C-ipso, C-ortho, C-meta, C-para).

-

Aliphatic Chain (δ ~14-36 ppm): A series of signals corresponding to the 13 carbons of the alkyl chain will be observed. The benzylic carbon will be around δ 36 ppm, while the terminal methyl carbon will be around δ 14 ppm.

-

B. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak at m/z 260.

-

Key Fragmentation: The most significant fragmentation pathway is benzylic cleavage. This results in the formation of a highly stable tropylium ion at m/z 91 , which is often the base peak in the spectrum. Another fragment at m/z 105 can also be observed. The loss of the phenyl group is less common.

C. Infrared (IR) Spectroscopy

-

C-H Stretching (Aromatic): A sharp peak just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) indicates the aromatic C-H bonds.

-

C-H Stretching (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the long alkyl chain.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring vibrations.

-

Aromatic Bending (Out-of-Plane): Strong absorptions between 690-770 cm⁻¹ are indicative of monosubstitution on the benzene ring.

Chemical Properties and Reactivity

This compound's reactivity is dominated by its two functional components: the aromatic ring and the aliphatic chain.

A. Electrophilic Aromatic Substitution

The tridecyl group is an electron-donating group, which activates the benzene ring towards electrophilic substitution. It is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the alkyl chain.

Key Reaction: Sulfonation This is the most commercially important reaction of this compound. It is the core step in producing linear alkylbenzene sulfonates (LAS). The reaction involves treating this compound with a strong sulfonating agent, such as sulfur trioxide (SO₃) or oleum (fuming sulfuric acid).[3]

Caption: Sulfonation of this compound to form LAS precursor.

Other significant electrophilic substitution reactions include:

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid.

-

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃).

-

Friedel-Crafts Alkylation/Acylation: Further reaction on the benzene ring.

B. Oxidation and Stability

Like other aromatic hydrocarbons, this compound can undergo vigorous, sometimes explosive, reactions with strong oxidizing agents.[3][7] The aliphatic side chain can be oxidized under harsh conditions, but the benzene ring is relatively stable. The compound itself is stable under normal storage conditions.

Synthesis and Manufacturing

The industrial production of this compound is typically achieved via the Friedel-Crafts alkylation of benzene.[3] There are two primary routes:

-

Alkylation with Tridecene: Benzene is reacted with a mixture of tridecene isomers (internal olefins) using a strong acid catalyst, most commonly hydrogen fluoride (HF).

-

Alkylation with Chlorotridecane: Benzene is reacted with monochloroparaffin mixtures using an aluminum chloride (AlCl₃) catalyst complex.[1][3]

Relevance in Research and Drug Development

While this compound itself is not an active pharmaceutical ingredient (API), its chemistry and its derivatives are highly relevant to the pharmaceutical sciences.

-

Surfactants in Formulations: The sulfonated derivatives, this compound sulfonates, are powerful surfactants.[8][9] Surfactants are critical excipients in drug formulation, used as wetting agents, emulsifiers, and solubilizers to improve the bioavailability of poorly soluble drugs. They are foundational to drug delivery systems like microemulsions and self-emulsifying drug delivery systems (SEDDS).[10]

-

Sulfonate Salts in Drug Development: Sulfonic acids are frequently used to form salts with basic APIs.[11] These sulfonate salts (e.g., mesylates, besylates) often exhibit superior properties compared to other salts, such as:

-

Improved Solubility and Dissolution Rate: Enhancing the bioavailability of the drug.

-

Better Stability: Leading to longer shelf life.

-

Favorable Crystalline Properties: Important for manufacturing and formulation. The long alkyl chain of tridecylbenzenesulfonate imparts significant lipophilicity, a property that can be tuned and exploited in advanced drug delivery designs, such as in the formation of ion pairs to facilitate transport across biological membranes.

-

Safety, Toxicology, and Environmental Fate

-

Hazard Profile: this compound is classified as a combustible liquid. It may cause skin and eye irritation and may be harmful if inhaled or ingested.[7]

-

Environmental Fate: Due to its very high LogP value (~9.3), this compound has extremely low water solubility and a strong tendency to adsorb to soil, suspended solids, and sediment.[1][3] This high Koc value suggests it will be immobile in soil. In the atmosphere, vapor-phase this compound is expected to be degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of about 18 hours.[3]

-

Toxicity of Derivatives: The toxicity of the more widely used this compound sulfonates has been studied. Like other detergents, their irritant properties are dependent on concentration and pH.[8][12] High concentrations can be severely irritating to the skin.[8][12]

Conclusion

This compound is more than a simple hydrocarbon; it is a foundational molecule whose structural and chemical properties have been leveraged for significant industrial and scientific applications. Its well-defined reactivity, particularly the electrophilic substitution of its aromatic ring, makes it an ideal precursor for the multi-billion dollar surfactant industry. For researchers and drug development professionals, an understanding of its isomeric complexity, spectroscopic profile, and the physicochemical properties of its sulfonated derivatives provides valuable insight into the broader fields of formulation science, drug delivery, and the synthesis of functionalized organic molecules.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31238, this compound.

- Chemcasts (n.d.). This compound (CAS 123-02-4) Properties | Density, Cp, Viscosity.

- Cheméo (n.d.). Chemical Properties of Benzene, tridecyl- (CAS 123-02-4).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20636, 2-Phenyltridecane.

- Fiume, M. M., et al. (2010). Amended safety assessment of dodecylbenzenesulfonate, decylbenzenesulfonate, and tridecylbenzenesulfonate salts as used in cosmetics. International Journal of Toxicology, 29(4 Suppl), 245S–268S.

- National Institute of Standards and Technology (n.d.). Benzene, tridecyl-. In NIST Chemistry WebBook.

- U.S. Environmental Protection Agency (n.d.). Benzene, tridecyl-. In Substance Registry Services.

- National Institute of Standards and Technology (n.d.). Benzene, tridecyl- (Phase change data). In NIST Chemistry WebBook.

- Becker, L. C., et al. (2009). Final Report of the Cosmetic Ingredient Review Expert Panel Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts. Cosmetic Ingredient Review.

- ResearchGate (n.d.). (PDF) Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts as Used in Cosmetics.

- The Good Scents Company (n.d.). 2-phenyl tridecane, 4534-53-6.

- Haz-Map (n.d.). Sodium this compound sulfonate.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23670593, Sodium 4-tridecylbenzenesulfonate.

- Nagendrappa, G. (2001). Benzene and its Isomers. Resonance, 6(5), 64-71.

- Leah4sci (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.

- Leah4sci (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube.

- Wang, Y., et al. (2022). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Molecules, 27(19), 6668.

- ResearchGate (2019). NMR, mass spectroscopy, IR - finding compound structure.

- University of Wisconsin-Madison Chemistry Department (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- ResearchGate (2022). Do you know how to synthesis dodecylbenzenesulfonic acid?.

- The Organic Chemistry Tutor (2017, December 23). Synthesis and Retrosynthesis of Benzene Derivatives Using Diazonium Salts [Video]. YouTube.

- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.

- Doc Brown's Chemistry (n.d.). 8 benzene ring constitutional isomers of molecular formula C9H12 aromatic compound.

- Drug Development & Delivery (n.d.). The Latest Methods in Drug Development.

Sources

- 1. This compound | C19H32 | CID 31238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. echemi.com [echemi.com]

- 4. 2-Phenyltridecane | C19H32 | CID 20636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-phenyltridecane | 4534-52-5 [chemicalbook.com]

- 6. accustandard.com [accustandard.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Amended safety assessment of dodecylbenzenesulfonate, decylbenzenesulfonate, and tridecylbenzenesulfonate salts as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium this compound sulfonate - Hazardous Agents | Haz-Map [haz-map.com]

- 10. Drug Development & Delivery - The Latest Methods in Drug Development [drug-dev.com]

- 11. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Tridecylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecylbenzene, an aromatic hydrocarbon, and its isomers are of significant interest in various industrial and research applications, including their use as precursors in the synthesis of surfactants and their potential as non-detergent specialty chemicals.[1] The arrangement of the tridecyl group on the benzene ring, as well as the branching of the alkyl chain itself, gives rise to a multitude of isomers, each with a unique set of physical properties. Understanding these characteristics is paramount for optimizing reaction conditions, predicting environmental fate, and designing molecules with specific functionalities. This technical guide provides a comprehensive overview of the key physical characteristics of this compound isomers, including boiling point, melting point, density, and refractive index. It delves into the causal relationships between molecular structure and these properties, offering field-proven insights for their determination and application.

Introduction to this compound and its Isomerism

This compound (C₁₉H₃₂) is an alkylbenzene consisting of a benzene ring substituted with a tridecyl group.[2] The point of attachment of the tridecyl group to the benzene ring and the isomeric form of the tridecyl group itself lead to a variety of structural isomers. These can be broadly categorized as:

-

Linear Phenyltridecanes: Where a linear tridecyl chain is attached to the benzene ring at different positions (e.g., 1-phenyltridecane, 2-phenyltridecane, etc.).

-

Branched Tridecylbenzenes: Where the tridecyl alkyl chain is branched.

The structural variations among these isomers significantly influence their intermolecular forces, which in turn dictate their physical properties.[3][4] For instance, linear isomers tend to have higher boiling points due to greater surface area and stronger van der Waals forces compared to their more compact, branched counterparts.[3]

Core Physical Characteristics of this compound Isomers

The physical properties of this compound isomers are crucial for their handling, purification, and application. This section details the key physical constants for several positional isomers of linear this compound.

Boiling Point

The boiling point is a critical parameter for distillation and purification processes. For this compound isomers, the boiling point is influenced by the position of the phenyl group on the linear alkyl chain and by the degree of branching in the alkyl chain.

| Isomer | CAS Number | Boiling Point (°C) | Pressure (mm Hg) | Reference(s) |

| 1-Phenyltridecane | 123-02-4 | 188 - 190 | 10 | [5] |

| 2-Phenyltridecane | 4534-53-6 | 105 - 109 | 0.3 | [6] |

| 3-Phenyltridecane | 4534-52-5 | 339.56 (est.) | 760 | [1] |

| 6-Phenyltridecane | 4534-49-0 | 339.6 (Predicted) | 760 | [4] |

Note: Estimated and predicted values are included where experimental data under standard conditions are unavailable.

The general trend observed is that as the phenyl group moves from a terminal to a more central position on the alkyl chain, the molecule becomes more compact, which can lead to a slight decrease in boiling point, although other factors can also play a role.[3]

Melting Point

The melting point is a key indicator of purity and is influenced by the packing efficiency of the molecules in a crystal lattice.

| Isomer | CAS Number | Melting Point (°C) | Reference(s) |

| 1-Phenyltridecane | 123-02-4 | 10 | [5] |

Data for the melting points of other this compound isomers is sparse in readily available literature, likely due to their tendency to be liquids at or near room temperature.

Density

Density is an important physical property for mass-to-volume conversions and for understanding the molecular packing in the liquid state.

| Isomer | CAS Number | Density (g/mL) | Temperature (°C) | Reference(s) |

| 1-Phenyltridecane | 123-02-4 | 0.881 | 25 | [5] |

| 2-Phenyltridecane | 4534-53-6 | 0.855 (Predicted) | Not Specified | [6] |

| 3-Phenyltridecane | 4534-52-5 | 0.855 | Not Specified | [7] |

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful parameter for identification and purity assessment.

| Isomer | CAS Number | Refractive Index (nD) | Temperature (°C) | Reference(s) |

| 1-Phenyltridecane | 123-02-4 | 1.482 | 20 | [5] |

| 3-Phenyltridecane | 4534-52-5 | 1.481 | Not Specified | [7] |

Causality Behind Experimental Choices and Methodologies

The accurate determination of the physical properties of this compound isomers relies on the selection of appropriate experimental methodologies. The choice of method is often dictated by the nature of the substance and the required precision.

Synthesis of this compound Isomers

The primary method for synthesizing both linear and branched tridecylbenzenes is the Friedel-Crafts alkylation of benzene.[8][9] This electrophilic aromatic substitution reaction involves reacting benzene with an appropriate alkylating agent, such as a tridecene isomer or a tridecyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong acid catalyst.[10][11]

The choice of the tridecene isomer directly influences the position of the phenyl group on the alkyl chain. For example, the reaction of benzene with 1-tridecene will primarily yield 2-phenyltridecane due to the formation of a more stable secondary carbocation intermediate.[10] Synthesizing other positional isomers often requires specific starting materials and reaction conditions to control the carbocation rearrangement.[8]

Caption: Workflow for the synthesis and isolation of this compound isomers.

Experimental Determination of Physical Properties

A standard method for determining the boiling point of a liquid is the distillation method .[12] For smaller quantities, a micro-boiling point determination using a Thiele tube or a similar apparatus is employed.

Step-by-Step Protocol for Micro-Boiling Point Determination:

-

Sample Preparation: A small amount of the this compound isomer is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a controlled manner using a heating bath (e.g., silicone oil bath in a Thiele tube).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

This method is self-validating as the boiling point is a distinct physical constant for a pure compound under a given pressure.

The density of liquid this compound isomers can be accurately measured using a pycnometer or a digital density meter . The ASTM D4052 standard test method provides a reliable protocol for using a digital density meter.

Step-by-Step Protocol using a Digital Density Meter (ASTM D4052):

-

Calibration: The instrument is calibrated with dry air and distilled water at a known temperature.

-

Sample Injection: A small volume of the this compound isomer is injected into the oscillating U-tube of the density meter.

-

Temperature Equilibration: The sample is allowed to reach thermal equilibrium with the instrument's controlled temperature cell.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Cleaning: The sample cell is thoroughly cleaned and dried before the next measurement.

The self-validating nature of this protocol comes from the precise temperature control and the calibration with well-defined standards.

An Abbe refractometer is the standard instrument for measuring the refractive index of liquids.

Step-by-Step Protocol for Refractive Index Measurement:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the this compound isomer are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature of the prisms should be controlled using a circulating water bath, as the refractive index is temperature-dependent.

The use of a calibrated instrument and precise temperature control ensures the trustworthiness of the measurement.

Caption: Relationship between molecular structure and physical properties of this compound isomers.

Conclusion

The physical characteristics of this compound isomers are intricately linked to their molecular architecture. This guide has provided a detailed overview of the boiling points, melting points, densities, and refractive indices of several key isomers, emphasizing the importance of isomerism in determining these properties. The outlined experimental methodologies, grounded in established standards, provide a framework for the accurate and reliable characterization of these compounds. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these structure-property relationships is essential for the successful synthesis, purification, and application of this compound isomers.

References

- The Good Scents Company. (n.d.). 3-phenyl tridecane.

- The Good Scents Company. (n.d.). 2-phenyl tridecane.

- Eganhouse, R. P., Blumfield, D. L., & Kaplan, I. R. (1983). Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment. Environmental Science & Technology, 17(9), 523–530.

- Wikipedia. (2023). Alkylbenzene.

- Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst.

- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.

- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Phenyltridecane.

- Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points.

- Britannica. (2023). Hydrocarbon - Stereoisomers, Structures, Reactions.

Sources

- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C19H32 - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Hydrocarbon - Stereoisomers, Structures, Reactions | Britannica [britannica.com]

- 5. This compound | C19H32 | CID 31238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenyltridecane | C19H32 | CID 20636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-phenyltridecane | 4534-52-5 [chemicalbook.com]

- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dc.etsu.edu [dc.etsu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. med.unc.edu [med.unc.edu]

Tridecylbenzene CAS number and molecular weight

An In-Depth Technical Guide to Tridecylbenzene: Properties, Synthesis, and Analysis

Introduction

This compound, an alkylbenzene with a C13 alkyl chain attached to a benzene ring, is a compound of significant industrial importance. As a member of the linear alkylbenzene (LAB) family, it serves as a key intermediate in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products.[1][2] This guide provides a comprehensive overview of this compound, focusing on its core chemical identifiers, physicochemical properties, synthesis, applications, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][3] Its fundamental identifiers and key physicochemical properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 123-02-4 | [1][4][5][6][7] |

| Molecular Formula | C₁₉H₃₂ | [1][4][5][7] |

| Molecular Weight | 260.46 g/mol | [4][5][7][8] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Phenyltridecane, n-Tridecylbenzene, Tridane | [4][6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 188 - 190 °C (370 - 374 °F) | [7] |

| Melting Point | 10 °C (50 °F) | [7] |

| Flash Point | > 112 °C (> 234 °F) - closed cup | [7] |

| Density | 0.881 g/cm³ | [1] |

| Refractive Index | 1.4821 @ 20 °C/D | [1] |

| Water Solubility | Insoluble | [2][9] |

Synthesis of this compound

The industrial production of this compound, along with other linear alkylbenzenes, is primarily achieved through the Friedel-Crafts alkylation of benzene. This process typically involves the reaction of benzene with a linear olefin or a monochlorinated paraffin with a corresponding chain length, in the presence of a catalyst.

Manufacturing Process

A common method for synthesizing this compound involves the reaction of benzene with monochloroparaffin mixtures using an aluminum chloride (AlCl₃) catalyst complex, or with internal olefin mixtures using a hydrogen fluoride (HF) catalyst.[2]

The general steps for the synthesis via Friedel-Crafts alkylation are as follows:

-

Feed Preparation: Benzene and the alkylating agent (e.g., 1-tridecene or 1-chlorotridecane) are purified and dried to prevent catalyst deactivation.

-

Alkylation Reaction: The reactants are fed into a reactor containing the catalyst (e.g., AlCl₃ or solid acid catalyst). The reaction is carried out under controlled temperature and pressure to promote the formation of the desired linear alkylbenzene and minimize side reactions.

-

Catalyst Separation: The catalyst is separated from the reaction mixture. In the case of AlCl₃, this is typically done by washing with water and caustic solutions.

-

Purification: The product stream is then subjected to fractional distillation to separate unreacted benzene, the desired this compound, and heavier alkylation products. The unreacted benzene is recycled back to the reactor.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Sources

- 1. This compound | C19H32 | CID 31238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scribd.com [scribd.com]

- 4. chemscene.com [chemscene.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Benzene, tridecyl- [webbook.nist.gov]

- 7. accustandard.com [accustandard.com]

- 8. Benzene, tridecyl- (CAS 123-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Solubility of Tridecylbenzene in Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of tridecylbenzene in organic solvents, designed for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, instead focusing on the fundamental principles governing solubility and providing a robust experimental framework for its determination. In the absence of extensive publicly available quantitative data for this specific compound, this guide empowers researchers to generate reliable solubility data in their own laboratory settings.

Understanding this compound: Physicochemical Properties and Their Influence on Solubility

This compound (C₁₉H₃₂) is an aromatic hydrocarbon characterized by a benzene ring substituted with a C₁₃ alkyl chain.[1] Its molecular structure is the primary determinant of its solubility behavior.

Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂ | [1] |

| Molecular Weight | 260.46 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | ~0.86 g/cm³ | |

| Melting Point | ~10 °C | |

| Boiling Point | ~346 °C | |

| Water Solubility | Insoluble | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 9.36 | [1] |

The defining feature of this compound in the context of solubility is its pronounced hydrophobic (lipophilic) nature. This is quantitatively expressed by its high octanol-water partition coefficient (log Kow) of 9.36, indicating a strong preference for non-polar environments over aqueous ones.[1] The long alkyl chain is the dominant structural feature, imparting a non-polar character to the molecule that overshadows the modest polarity of the benzene ring.

The "Like Dissolves Like" Principle in the Context of this compound

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound:

-

Non-polar Solvents: this compound is expected to be highly soluble in non-polar solvents. The primary intermolecular forces at play in both this compound and non-polar solvents are London dispersion forces. The similar nature of these forces allows for effective mixing and solvation.

-

Polar Aprotic Solvents: These solvents possess a dipole moment but lack acidic protons. While they can engage in dipole-dipole interactions, their interaction with the non-polar this compound will be weaker than with polar solutes. Solubility is expected to be moderate to low, depending on the specific solvent.

-

Polar Protic Solvents: These solvents, characterized by the presence of -OH or -NH groups, engage in strong hydrogen bonding. The disruption of the solvent's hydrogen-bonding network to accommodate the non-polar this compound molecule is energetically unfavorable. Consequently, this compound is expected to have very low solubility in polar protic solvents.

The following diagram illustrates the key molecular interactions influencing the solubility of this compound in different solvent classes.

Caption: Intermolecular forces governing this compound solubility.

Experimental Determination of this compound Solubility: A Field-Proven Protocol

The most reliable method for determining the solubility of a compound in a specific solvent is through experimental measurement.[3] The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance.[4] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. "Excess" means that a visible amount of undissolved liquid will remain after equilibration.

-

Add a precise volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A preliminary experiment should be performed to determine the time to equilibrium (e.g., by analyzing samples at 24, 48, and 72 hours until the concentration plateaus).

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vial from the shaker and allow the undissolved this compound to settle.

-

To ensure complete separation, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining micro-droplets of undissolved solute.

-

-

Quantification of this compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or GC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Data Analysis and Reporting:

-

The concentration determined in the previous step represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Predictive Approaches to this compound Solubility

While experimental determination is the gold standard, computational models can provide useful estimations of solubility, particularly in the early stages of research. These methods are broadly categorized into two types:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use the molecular structure of a compound to predict its physicochemical properties, including solubility. They are often developed using machine learning algorithms trained on large datasets of experimental solubility data.

-

Thermodynamic Models: These models, such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents), use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.

It is important to note that these predictive models provide estimations and should be used with an understanding of their limitations. Experimental validation is always recommended for critical applications.

Conclusion

References

- American Society for Testing and Materials. E1148 Standard Test Method for Measurements of Aqueous Solubility.

- American Society for Testing and Materials. D4056 Standard Test Method for Estimation of Solubility of Water in Hydrocarbon and Aliphatic Ester Lubricants.

- American Society for Testing and Materials. D2779-92(2007) Standard Test Method for Estimation of Solubility of Gases in Petroleum Liquids.

- American Society for Testing and materials. D1110-84(2001) Standard Test Methods for Water Solubility of Wood.

- American Society for Testing and Materials. D6402 Standard Test Method for Determining Soluble Solids and Insolubles in Extracts of Vegetable Tanning Materials.

- BenchChem. General Experimental Protocol for Determining Solubility. BenchChem. 2025.

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

- Chemistry LibreTexts. 4.4: Solubility. [Link]

- Pharmaceutical Sciences.

- Lund University Publications.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 31238, this compound. [Link]

- Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

- ResearchG

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Eganhouse, R. P., & Kaplan, I. R. (1982). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 12(2), 95-114.

- ERASM. Environmental Fact Sheet (#1) C10-13 Linear Alkyl Benzene (LAB).

- U.S. Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.

- The Journal of Physical Chemistry. Polar, aprotic solvents and the hydrophobic effect. 1984.

- Chemistry LibreTexts. 4.4: Solubility.

- BenchChem.

- ResearchGate.

- Semantic Scholar.

- Wikipedia. Polar aprotic solvent.

- ResearchGate. Determination of solubility parameters from density measurements for non-polar hydrocarbons at temperatures from (298–433) K and pressures up to 137 MPa.

- Scientific Research Publishing.

- ResearchGate.

- International Labour Organization and World Health Organization. ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT.

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Tridecylbenzene

This guide provides a comprehensive exploration of the spectroscopic data for tridecylbenzene (also known as 1-phenyltridecane), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and analytical methodology. We will delve into the causality behind experimental choices and provide validated protocols to ensure data integrity and reproducibility.

Introduction to this compound

This compound is an aromatic hydrocarbon characterized by a phenyl group attached to a thirteen-carbon alkyl chain. Its molecular structure dictates a unique spectroscopic fingerprint, which is invaluable for its identification and quality control. Understanding this fingerprint is essential for anyone utilizing this compound in research or industrial applications.

Molecular Structure: C₁₉H₃₂ Molecular Weight: 260.46 g/mol [1][2][3] CAS Number: 123-02-4[1][2][3] Appearance: Colorless liquid[4][5] Key Physical Properties:

-

Boiling Point: 188 - 190 °C[6]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C NMR provide unambiguous confirmation of the phenyl and tridecyl moieties.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the long alkyl chain.

Expertise & Experience: The choice of solvent is critical in NMR. A deuterated solvent that is chemically inert and does not have signals overlapping with the analyte is chosen. For non-polar compounds like this compound, deuterated chloroform (CDCl₃) is an excellent choice due to its high dissolving power and single residual peak at 7.26 ppm, which does not typically interfere with the key signals of the analyte.

¹H NMR Spectral Data Summary (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | Multiplet | 5H | Aromatic protons (-C₆H₅ ) |

| ~2.60 | Triplet | 2H | Benzylic protons (-CH₂ -Ph) |

| ~1.60 | Multiplet | 2H | Methylene protons (-CH₂ -CH₂-Ph) |

| ~1.25 | Broad Singlet | 20H | Methylene protons of the alkyl chain |

| ~0.88 | Triplet | 3H | Terminal methyl protons (-CH₃ ) |

Note: Data is compiled from typical values for long-chain alkylbenzenes.[7][8][9]

Interpretation:

-

The multiplet around 7.20 ppm is characteristic of the five protons on the monosubstituted benzene ring.

-

The triplet at ~2.60 ppm is indicative of the benzylic methylene group. Its proximity to the electron-withdrawing phenyl ring shifts it downfield. It appears as a triplet due to coupling with the adjacent methylene group.

-

The large, broad singlet at ~1.25 ppm is the classic signature of the repeating -(CH₂)n- units in a long alkyl chain. The signals for these protons overlap significantly.

-

The triplet at ~0.88 ppm is the signal for the terminal methyl group, furthest from the influence of the phenyl ring, and is therefore the most upfield signal.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

¹³C NMR Spectral Data Summary (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~142.8 | Quaternary aromatic carbon (C1, attached to alkyl) |

| ~128.4 | Aromatic CH carbons (C3/C5) |

| ~128.2 | Aromatic CH carbons (C2/C6) |

| ~125.6 | Aromatic CH carbon (C4) |

| ~36.0 | Benzylic carbon (-CH₂ -Ph) |

| ~31.9 - ~29.3 | Alkyl chain carbons (-CH₂ -) |

| ~22.7 | Methylene carbon adjacent to terminal methyl |

| ~14.1 | Terminal methyl carbon (-CH₃ ) |

Note: Data is compiled from typical values and spectral databases.[4][10][11]

Interpretation: The spectrum clearly distinguishes between the aromatic and aliphatic regions. The four signals in the aromatic region (125-143 ppm) confirm a monosubstituted benzene ring. The numerous signals in the aliphatic region (14-36 ppm) correspond to the thirteen carbons of the alkyl chain, with the benzylic carbon being the most downfield due to the ring's influence.

Experimental Protocol: NMR Sample Preparation and Acquisition

Trustworthiness: A self-validating protocol includes checks for solvent purity and proper instrument calibration. Using a known internal standard like Tetramethylsilane (TMS) ensures the accuracy of chemical shift referencing.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the aromatic ring and the aliphatic chain.

Expertise & Experience: For a liquid sample like this compound, the neat (undiluted) technique using a capillary cell or Attenuated Total Reflectance (ATR) is preferred.[4] This avoids the use of solvents which have their own IR absorptions and could obscure important regions of the spectrum. ATR is particularly advantageous as it requires minimal sample preparation and is easy to clean.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H Stretch | Aromatic (=C-H) |

| 3000-2850 | C-H Stretch | Aliphatic (-C-H) |

| 1614, 1506, 1465 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1470-1450 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |

| 738 | C-H Bend (Out-of-Plane) | Monosubstituted benzene ring ("Benzene Finger") |

Note: Data compiled from standard IR correlation tables and spectral databases.[4][12][13]

Interpretation:

-

>3000 cm⁻¹ Region: The peaks just above 3000 cm⁻¹ are a definitive sign of C-H bonds on an aromatic ring (sp² hybridized carbons).[12]

-

<3000 cm⁻¹ Region: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H bonds on the saturated alkyl chain (sp³ hybridized carbons).[12]

-

1615-1450 cm⁻¹ Region: The series of absorptions in this region are due to the carbon-carbon double bond stretching within the benzene ring.

-

<800 cm⁻¹ Region: The strong band around 738 cm⁻¹ is a highly diagnostic out-of-plane (oop) bending vibration for a monosubstituted benzene ring.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove any interference from ambient atmosphere (like CO₂ and water vapor).

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Workflow for ATR-IR Analysis

Caption: Workflow for ATR-IR spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

Expertise & Experience: In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern is like a fingerprint. For alkylbenzenes, the most characteristic fragmentation is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium ion.

Mass Spectrometry Data Summary (EI-MS)

| m/z (mass-to-charge) | Relative Intensity | Assignment |

| 260 | Moderate | Molecular Ion [M]⁺ |

| 92 | High | Rearrangement product [C₇H₈]⁺ |

| 91 | Base Peak (100%) | Tropylium Ion [C₇H₇]⁺ (from benzylic cleavage) |

Note: Data compiled from the NIST Mass Spectrometry Data Center and PubChem.[4]

Interpretation:

-

Molecular Ion (m/z 260): The peak at m/z 260 corresponds to the intact this compound molecule that has lost one electron, confirming its molecular weight.[4]

-

Base Peak (m/z 91): The most abundant fragment is the tropylium ion (C₇H₇⁺) at m/z 91. This highly stable carbocation is formed by the cleavage of the C-C bond beta to the phenyl group, followed by rearrangement. This is the hallmark fragmentation pattern for alkylbenzenes.

-

m/z 92 Peak: This peak arises from a McLafferty-type rearrangement, a common fragmentation pathway in molecules with sufficiently long alkyl chains.[4]

Fragmentation Pathway of this compound

Caption: Primary fragmentation of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

Trustworthiness: A robust GC-MS protocol involves running a blank to ensure system cleanliness and using a standard (like an alkane ladder) to calibrate retention times, which validates the separation process.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent like hexane or dichloromethane.

-

GC Separation:

-

Inject 1 µL of the sample solution into the Gas Chromatograph (GC).

-

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a non-polar DB-5 column).

-

Use a temperature program to separate the components based on their boiling points and column interactions. This compound will elute at a specific retention time.

-

-

MS Detection:

-

As this compound elutes from the GC column, it enters the ion source of the Mass Spectrometer.

-

The molecules are ionized (typically by Electron Ionization at 70 eV).

-

The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Conclusion